molecular formula C8H7BrF2S B8618887 (4-(Bromomethyl)-2,6-difluorophenyl)(methyl)sulfane

(4-(Bromomethyl)-2,6-difluorophenyl)(methyl)sulfane

Cat. No.: B8618887
M. Wt: 253.11 g/mol
InChI Key: NZVAFMNYVURQDL-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)-2,6-difluorophenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C8H7BrF2S and its molecular weight is 253.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrF2S

Molecular Weight

253.11 g/mol

IUPAC Name

5-(bromomethyl)-1,3-difluoro-2-methylsulfanylbenzene

InChI

InChI=1S/C8H7BrF2S/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3

InChI Key

NZVAFMNYVURQDL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1F)CBr)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-(chloromethyl)-1,3-difluoro-2-(methylthio)benzene (21.3 g, 0.10 mol), lithium bromide (15 g, 0.17 mol), and acetone (200 mL) was heated and held at reflux for 18 hours. The cool mixture was poured into water and extracted with dichloromethane (1×200 mL, 2×50 mL). The combined extracts were dried using magnesium sulfate, and concentrated. The residue was dissolved in acetone (200 mL), lithium bromide (30 g, 0.34 mol) and sodium bromide (20 g, 0.19 mol) were added and the mixture heated and held at reflux for 42 hours. The mixture was cooled, added to water, and extracted with dichloromethane (1×150 mL, 1×50 mL). The combined extracts were washed with dilute sodium chloride, dried with magnesium sulfate, and concentrated. The 5-(bromomethyl)-1,3-difluoro-2-(methylthio)benzene was purified using silica gel chromatography using hexanes as a yellow solid (20.5 g, 80%). 1H NMR (CDCl3/400 MHz) 6.92-6.95 (m, 2H), 4.37 (s, 2H), 2.45 (s, 3H). HRMS m/z 251.9432 (M+, calcd 251.9420).
Name
5-(chloromethyl)-1,3-difluoro-2-(methylthio)benzene
Quantity
21.3 g
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reactant
Reaction Step One
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15 g
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reactant
Reaction Step One
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200 mL
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reactant
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30 g
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reactant
Reaction Step Two
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20 g
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reactant
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Synthesis routes and methods II

Procedure details

The product from step B was converted to the bromide according to the procedure from intermediate 5 (step A). 1H NMR (500 MHz, CDCl3) δ 7.36 (d, J 7.5 Hz, 2H), 4.82 (s, 2H), 2.88 (s, 3H)
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0 (± 1) mol
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